CID 134068123
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Overview
Description
Compound CID 134068123, also known as tert-butyl (2R,5S)-5-ethyl-2-methylpiperazine-1-carboxylate, is a chemical compound with significant applications in various fields. This compound is characterized by its unique molecular structure, which includes a piperazine ring substituted with tert-butyl, ethyl, and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2R,5S)-5-ethyl-2-methylpiperazine-1-carboxylate typically involves the reaction of 2-methylpiperazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of tert-butyl (2R,5S)-5-ethyl-2-methylpiperazine-1-carboxylate may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and stringent control of reaction parameters are crucial to ensure the consistency and quality of the final product.
Types of Reactions:
Oxidation: tert-butyl (2R,5S)-5-ethyl-2-methylpiperazine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one of the substituents on the piperazine ring is replaced by another group. Common reagents for these reactions include alkyl halides and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, nucleophiles, and other substituting agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl (2R,5S)-5-ethyl-2-methylpiperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound is used to study the effects of piperazine derivatives on biological systems. It serves as a model compound for investigating the interactions of piperazine-based molecules with biological targets.
Medicine: In medicine, tert-butyl (2R,5S)-5-ethyl-2-methylpiperazine-1-carboxylate is explored for its potential therapeutic applications. It is studied for its pharmacological properties and potential use in the treatment of various diseases.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl (2R,5S)-5-ethyl-2-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- tert-butyl (2R,5S)-5-ethyl-2-methylpiperazine-1-carboxylate
- tert-butyl (2R,5S)-5-ethyl-2-methylpiperazine-1-carboxylate
Comparison: Compared to other similar compounds, tert-butyl (2R,5S)-5-ethyl-2-methylpiperazine-1-carboxylate is unique due to its specific substitution pattern on the piperazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. The presence of tert-butyl, ethyl, and methyl groups enhances its reactivity and stability, distinguishing it from other piperazine derivatives.
Properties
InChI |
InChI=1S/Mo.S2/c;1-2 |
Source
|
---|---|---|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCXEXNUAYYFRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S=S.[Mo] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MoS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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